BM-1074
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57ClN8O7S3/c1-34(2)58-35(3)47(50(60)54-68(6,63)64)48(49(58)36-15-17-38(51)18-16-36)37-11-10-12-42(31-37)57-29-27-56(28-30-57)41-21-19-39(20-22-41)53-69(65,66)44-23-24-45(46(32-44)59(61)62)52-40(25-26-55(4)5)33-67-43-13-8-7-9-14-43/h7-24,31-32,34,40,52-53H,25-30,33H2,1-6H3,(H,54,60)/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISBATIMZJHKJK-RRHRGVEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN(C)C)CSC7=CC=CC=C7)[N+](=O)[O-])C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57ClN8O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BM-1074: A Technical Guide to a Potent Dual Bcl-2/Bcl-xL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BM-1074, a highly potent small-molecule inhibitor targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. Overexpression of these proteins is a key mechanism of resistance to cancer therapies, making them critical targets in oncology drug development.[1] This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its evaluation, and illustrates key biological pathways and experimental workflows.
Core Concepts: The Role of Bcl-2 and Bcl-xL in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which would otherwise trigger caspase activation and programmed cell death.[1] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to treatment.[1] this compound functions by binding to the BH3-binding groove of both Bcl-2 and Bcl-xL, preventing them from neutralizing pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory and anti-proliferative activities of this compound.
Table 1: Biochemical Inhibition of Bcl-2 and Bcl-xL by this compound
| Target Protein | Assay Type | Parameter | Value (nM) |
| Bcl-2 | TR-FRET | IC50 | 1.8[1] |
| Bcl-xL | Fluorescence Polarization | IC50 | 6.9[1] |
| Bcl-2 | Binding Affinity | Ki | < 1[1] |
| Bcl-xL | Binding Affinity | Ki | < 1[1] |
Table 2: Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Assay Type | Parameter | Value (nM) |
| H146 | MTT Assay | IC50 | 1.3[1] |
| H1936 | MTT Assay | IC50 | 1[1] |
| H187 | MTT Assay | IC50 | 1.4[1] |
| H1417 | MTT Assay | IC50 | 2.3[1] |
Key Experimental Protocols
Detailed methodologies for the core assays used to characterize this compound are provided below. These protocols are based on established methods and are tailored for the evaluation of Bcl-2 family inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bcl-2 Inhibition
This assay quantitatively measures the ability of a test compound to disrupt the interaction between Bcl-2 and a fluorescently labeled peptide ligand.
Materials:
-
His-tagged recombinant Bcl-2 protein
-
Biotinylated Bcl-2 peptide ligand
-
Anti-His Terbium-Labeled Donor
-
Dye-labeled Streptavidin Acceptor
-
TR-FRET Assay Buffer
-
Test compound (this compound)
-
White, non-binding, low-volume 384-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compound in TR-FRET Assay Buffer.
-
Add diluted Anti-His Terbium-Labeled Donor and Dye-labeled Streptavidin Acceptor to the wells of the microtiter plate.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no Bcl-2 protein) controls.
-
Add the biotinylated Bcl-2 peptide ligand to all wells except the negative control.
-
Initiate the reaction by adding the His-tagged Bcl-2 protein to all wells.
-
Incubate the plate at room temperature for 2-3 hours, protected from light.
-
Read the fluorescence intensity using a TR-FRET capable microplate reader, with excitation at approximately 340 nm and sequential emission measurements at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition and IC50 values.[2][3]
Fluorescence Polarization (FP) Assay for Bcl-xL Inhibition
This competitive binding assay measures the displacement of a fluorescently labeled peptide from Bcl-xL by a test compound.
Materials:
-
Recombinant Bcl-xL protein
-
Fluorescein-labeled Bak or Bad BH3 peptide (tracer)
-
FP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.1% BSA, 5 mM DTT, pH 8.0)
-
Test compound (this compound)
-
Black, non-binding 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in FP Assay Buffer.
-
In the wells of the plate, combine the fluorescent peptide tracer and the recombinant Bcl-xL protein.
-
Add the test compound dilutions to the wells. Include controls for free tracer (no protein) and bound tracer (no inhibitor).
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium (e.g., 30 minutes to 2 hours).
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the change in millipolarization (mP) units to determine the percent inhibition and IC50 values.[4][5]
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
SCLC cell lines (e.g., H146)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
This technique is used to detect the induction of apoptosis in tumor tissues from in vivo studies by measuring the levels of cleaved PARP and cleaved caspase-3.
Materials:
-
Tumor tissue lysates from H146 xenograft models treated with this compound
-
Protein lysis buffer and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize tumor tissues and extract total protein using lysis buffer.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometry to quantify the protein levels relative to the loading control.
Visualizations: Pathways and Workflows
Bcl-2 Family Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the Bcl-2 signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro characterization of this compound.
In Vivo H146 Xenograft Model Experimental Design
Caption: Experimental design for the in vivo evaluation of this compound.
Conclusion
This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL with low nanomolar efficacy in both biochemical and cellular assays.[1] In vivo studies have demonstrated its ability to induce tumor regression in small-cell lung cancer xenograft models at well-tolerated doses.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the therapeutic potential of targeting the Bcl-2 family of proteins. The potent activity and demonstrated in vivo efficacy of this compound underscore its significance as a valuable tool for further preclinical investigation and as a promising scaffold for the development of novel anti-cancer therapeutics.
References
- 1. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BM-1074: A Deep Dive into Its Role in the Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of BM-1074, a potent small-molecule inhibitor, in the induction of apoptosis. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document serves as a comprehensive resource for professionals in the field of cancer research and drug development.
Core Mechanism of Action: Inhibition of Bcl-2 and Bcl-xL
This compound is a highly potent and specific inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in various cancer cells, contributing to their survival and resistance to therapy. Bcl-2 and Bcl-xL are localized to the outer mitochondrial membrane where they prevent apoptosis by sequestering pro-apoptotic proteins, thereby inhibiting the release of mitochondrial contents like cytochrome c that are essential for caspase activation and programmed cell death.[1]
This compound exerts its pro-apoptotic effect by binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL, preventing them from neutralizing pro-apoptotic proteins such as BIM, BID, and BAD. This disruption of the Bcl-2/pro-apoptotic protein interaction liberates the pro-apoptotic effectors BAX and BAK, leading to their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP). The release of cytochrome c from the mitochondria into the cytosol initiates the caspase cascade, culminating in the execution of apoptosis.
Notably, current research indicates that this compound's primary mechanism of action is focused on the inhibition of the Bcl-2 family of proteins. There is no substantial evidence to suggest that this compound also functions as a Smac mimetic or an inhibitor of apoptosis proteins (IAP) antagonist.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data for easy comparison.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | < 1 nM | [1] |
| Bcl-xL | < 1 nM | [1] |
| Assay | IC50 | Reference |
| Bcl-2 Inhibition | 1.8 nM | [2] |
| Bcl-xL Inhibition | 6.9 nM | [2] |
| Cell Line | Antiproliferative Activity (IC50) | Reference |
| H146 (Small-Cell Lung Cancer) | 1.3 nM | [2] |
| H1936 (Small-Cell Lung Cancer) | 1.0 nM | |
| H187 (Small-Cell Lung Cancer) | 1.4 nM | |
| H1417 (Small-Cell Lung Cancer) | 2.3 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.
In Vitro Bcl-2/Bcl-xL Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of this compound to Bcl-2 and Bcl-xL.
-
Principle: A fluorescently labeled BH3 peptide that binds to Bcl-2/Bcl-xL will emit highly polarized light due to its slow tumbling in the bound state. Unlabeled this compound competes for binding, displacing the fluorescent peptide and causing a decrease in fluorescence polarization.
-
Reagents:
-
Recombinant human Bcl-2 and Bcl-xL proteins
-
Fluorescein-labeled BIM BH3 peptide (fluorescent tracer)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
This compound dilutions
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the fluorescent tracer and the respective protein (Bcl-2 or Bcl-xL) to each well.
-
Add the this compound dilutions to the wells. Include wells with only the tracer and protein (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate Ki values from the IC50 values obtained from the competition binding curves.
-
Cell Viability Assay (MTT Assay)
This assay determines the antiproliferative activity of this compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Reagents:
-
H146, H1936, H187, or H1417 cells
-
Complete cell culture medium
-
This compound dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
This method detects the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the full-length and cleaved forms of PARP and caspase-3.
-
Reagents:
-
H146 tumor tissue lysates from the xenograft study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved caspase-3, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Homogenize tumor tissues in lysis buffer and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo H146 Xenograft Study
This study evaluates the anti-tumor activity of this compound in a mouse model.
-
Principle: Human small-cell lung cancer cells (H146) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored.
-
Animals and Cells:
-
Severe combined immunodeficient (SCID) mice
-
NCI-H146 human small-cell lung cancer cells
-
-
Procedure:
-
Inject H146 cells subcutaneously into the flank of SCID mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound intravenously (i.v.) at a dose of 15 mg/kg, 5 days a week for 2 weeks.[2] The control group receives the vehicle.
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, or at specified time points (e.g., 3 and 6 hours after the last dose), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows described in this guide.
Caption: this compound induced apoptosis signaling pathway.
Caption: Western blot workflow for apoptosis markers.
Caption: H146 xenograft experimental workflow.
References
BM-1074: A Potent Dual Inhibitor of Bcl-2 and Bcl-xL for Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of the Novel Apoptosis Inducer BM-1074
Introduction
In the landscape of oncology research, the quest for targeted therapies that can overcome resistance to conventional treatments is paramount. A key mechanism by which cancer cells evade therapeutic intervention is by dysregulating apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are frequently overexpressed in a multitude of human cancers, sequestering pro-apoptotic proteins and thereby preventing cancer cell death. This makes them highly attractive targets for the development of novel anti-cancer agents.
This compound is a potent, small-molecule inhibitor that targets both Bcl-2 and Bcl-xL with high affinity.[1] Its development represents a significant advancement in the field of apoptosis-targeted therapy. By mimicking the action of pro-apoptotic BH3-only proteins, this compound competitively binds to the hydrophobic groove of Bcl-2 and Bcl-xL, liberating pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound and its closely related analogues, intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Biological Activity of this compound
This compound and its analogues have demonstrated exceptional potency in both biochemical and cell-based assays. The inhibitory activity is characterized by low nanomolar IC50 and Ki values, indicating high-affinity binding to its targets and potent inhibition of cancer cell proliferation.
| Target/Cell Line | Parameter | Value (nM) | Reference |
| Bcl-2 | IC50 | 1.8 | [1] |
| Bcl-xL | IC50 | 6.9 | [1] |
| Bcl-2 | Ki | < 1 | [1] |
| Bcl-xL | Ki | < 1 | [1] |
| H146 (Small-Cell Lung Cancer) | IC50 | 1.3 | [1] |
| H1936 (Small-Cell Lung Cancer) | IC50 | 1.0 | [1] |
| H187 (Small-Cell Lung Cancer) | IC50 | 1.4 | [1] |
| H1417 (Small-Cell Lung Cancer) | IC50 | 2.3 | [1] |
Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. These proteins normally sequester pro-apoptotic "effector" proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane. By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound displaces effector proteins. The released BAX and BAK can then form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptotic cell death.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Chemical Synthesis of this compound Analogue (Compound 14)
The synthesis of potent Bcl-2/Bcl-xL inhibitors of the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid class, such as compound 14, which is a close analogue of this compound, is achieved through a multi-step process. The following protocol is adapted from the primary literature describing the synthesis of this chemical series.
Step 1: Synthesis of tert-butyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate
-
To a solution of benzoin (1 equivalent) and tert-butyl acetoacetate (1.2 equivalents) in acetic acid, add ammonium acetate (5 equivalents).
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired pyrrole intermediate.
Step 2: Hydrolysis to 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylic acid
-
Suspend the tert-butyl ester from Step 1 in a mixture of dioxane and 6 N hydrochloric acid.
-
Heat the suspension to reflux for 16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Collect the resulting solid by filtration, wash with water, and dry to afford the carboxylic acid.
Step 3: Amide Coupling to form the final compound
-
To a solution of the carboxylic acid from Step 2 (1 equivalent) in dichloromethane, add oxalyl chloride (2 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in dichloromethane and add it to a solution of the appropriate substituted aniline or amine (1.2 equivalents) and triethylamine (3 equivalents) in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding affinity of this compound to Bcl-2 and Bcl-xL proteins.
-
Reagents and Buffer:
-
Recombinant human Bcl-2 or Bcl-xL protein.
-
Fluorescein-labeled BH3 peptide probe (e.g., from the BAD protein).
-
Assay Buffer: e.g., 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of Bcl-2 or Bcl-xL protein and the fluorescent BH3 peptide probe to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the cleavage of caspase-3 and PARP in cancer cells treated with this compound, confirming the induction of apoptosis.
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., H146) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
-
Figure 2. General workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a highly potent dual inhibitor of the key anti-apoptotic proteins Bcl-2 and Bcl-xL. Its discovery through structure-based design has yielded a compound with low nanomolar efficacy in inhibiting cancer cell growth and inducing apoptosis. The detailed protocols provided in this guide for its synthesis and biological characterization offer a framework for its further investigation and for the development of next-generation BH3 mimetics. The strong preclinical anti-tumor activity of this class of compounds underscores their potential as a promising therapeutic strategy for a range of human cancers that are dependent on Bcl-2 and Bcl-xL for survival.[1] Further research and clinical development are warranted to fully elucidate the therapeutic utility of this compound and its analogues.
References
Technical Guide: BM-1074 for In Vivo Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1074 is a potent, small-molecule inhibitor targeting the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] Overexpression of these proteins is a key mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to conventional therapies.[1] this compound is designed to restore the natural apoptotic process in cancer cells by binding to Bcl-2 and Bcl-xL with high affinity, thereby releasing pro-apoptotic proteins. Preclinical studies have demonstrated its significant anti-tumor activity in specific cancer models, highlighting its potential as a therapeutic agent. This document provides an in-depth technical guide on the mechanism of action, in vivo efficacy, and associated experimental protocols for this compound in cancer research.
Mechanism of Action
This compound functions as a BH3 mimetic, directly binding to the BH3-binding groove of Bcl-2 and Bcl-xL. This action competitively inhibits the interaction between these anti-apoptotic proteins and pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. The liberation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1]
Quantitative Data
The following tables summarize the in vitro binding affinities and cell growth inhibitory concentrations of this compound.
Table 1: Binding Affinity of this compound
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | <1 nM |
| Bcl-xL | <1 nM |
Table 2: In Vitro Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | IC50 (nM) |
| H146 | 1.3 |
| H1936 | 1.0 |
| H187 | 1.4 |
| H1417 | 2.3 |
Table 3: In Vivo Efficacy of this compound in H146 SCLC Xenograft Model
| Treatment Group | Dosing Regimen | Outcome |
| This compound | 15 mg/kg, i.v., 5 days/week for 2 weeks | Significant decrease in tumor size; induction of apoptosis. |
| Vehicle Control | - | - |
Experimental Protocols
H146 Small-Cell Lung Cancer Xenograft Model
This protocol describes the establishment and use of a subcutaneous xenograft model of the H146 SCLC cell line in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
H146 SCLC cell line
-
Severe Combined Immunodeficient (SCID) mice, female, 4-6 weeks old
-
Matrigel (or similar basement membrane matrix)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture H146 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each SCID mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously (i.v.) at a dose of 15 mg/kg, five days a week for two consecutive weeks. The control group should receive a vehicle solution following the same schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of cleaved PARP and cleaved caspase-3 in tumor tissue lysates from the xenograft study to confirm the induction of apoptosis by this compound.
Materials:
-
Excised tumor tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved caspase-3, and a loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Lysis: Homogenize the excised tumor tissues in ice-cold RIPA buffer. Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against cleaved PARP and cleaved caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of bands corresponding to cleaved PARP (~89 kDa) and cleaved caspase-3 (~17/19 kDa) indicates apoptosis.
Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure to determine the MTD of this compound in mice.
Materials:
-
Healthy, non-tumor-bearing SCID mice, female, 4-6 weeks old
-
This compound formulated for intravenous administration
-
Vehicle solution
-
Animal balance
-
Syringes and needles
Procedure:
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5, 10, 15, 20 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Drug Administration: Administer this compound intravenously according to the proposed therapeutic schedule (e.g., daily, 5 days a week for 2 weeks).
-
Monitoring: Observe the mice daily for any signs of toxicity, including changes in weight, behavior, posture, and fur texture. Record body weights daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which is often characterized by no more than a 10-15% loss in body weight and the absence of other severe clinical signs of distress.
Conclusion
This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL that demonstrates significant anti-tumor activity in preclinical models of small-cell lung cancer.[1] The provided data and protocols offer a comprehensive guide for the in vivo evaluation of this compound, forming a basis for further investigation into its therapeutic potential. The induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3 in tumor tissues, confirms its on-target mechanism of action in a complex biological system. These findings support the continued development of this compound as a promising candidate for cancer therapy.
References
Preclinical Efficacy of BM-1074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the efficacy of BM-1074, a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The information presented herein is compiled from publicly available research, primarily the foundational study by Aguilar et al. (2013) in the Journal of Medicinal Chemistry. This document details the quantitative efficacy of this compound, the experimental methodologies employed in these preclinical studies, and visual representations of the relevant biological pathways and workflows.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies. The compound exhibits high-affinity binding to its targets and potent anti-proliferative activity in cancer cell lines dependent on Bcl-2 and Bcl-xL for survival.
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Target Protein | Binding Affinity (Ki) | Inhibitory Concentration (IC50) |
| Bcl-2 | < 1 nM | 1.8 nM |
| Bcl-xL | < 1 nM | 6.9 nM |
Table 2: Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | IC50 |
| H146 | 1.3 nM |
| H1936 | 1.0 nM |
| H187 | 1.4 nM |
| H1417 | 2.3 nM |
Table 3: In Vivo Anti-tumor Efficacy of this compound in an H146 Xenograft Model
| Treatment Group | Dosage and Schedule | Outcome |
| This compound | 15 mg/kg, i.v., 5 days/week for 2 weeks | Rapid, complete, and durable tumor regression. No significant weight loss (<5%) or other signs of toxicity were observed. |
Signaling Pathway
This compound exerts its anti-tumor effects by inducing apoptosis. It binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby preventing them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.
In Vitro Cell Proliferation Assay
This protocol outlines a typical procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Small-cell lung cancer (SCLC) cell lines (e.g., H146, H1936, H187, H1417)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom plates
-
This compound stock solution
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count SCLC cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control wells (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing and evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Severe Combined Immunodeficient (SCID) mice (6-8 weeks old)
-
H146 SCLC cells
-
Matrigel
-
This compound formulation for intravenous (i.v.) injection
-
Vehicle control solution
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest H146 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each SCID mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (15 mg/kg) intravenously to the treatment group according to the specified schedule (e.g., 5 consecutive days per week for 2 weeks).
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for further analysis, such as Western blotting.
-
Western Blot Analysis for Apoptosis Markers
This protocol details the detection of cleaved PARP and caspase-3 in tumor tissues from the xenograft study to confirm the induction of apoptosis by this compound.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize the tumor tissues in lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of cleaved PARP and cleaved caspase-3 in the treated versus control groups.
-
Disclaimer: The experimental protocols provided are for informational purposes and are based on standard laboratory practices. For precise replication of the cited studies, please refer to the original publication by Aguilar et al. (2013). J Med Chem. 56(7):3048-67.
BM-1074: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1074 is a potent, small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL). These proteins are key regulators of the intrinsic apoptosis pathway and are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound was developed through extensive modification of a pyrrole core structure, leading to a compound with sub-nanomolar binding affinities and robust anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the target binding affinity, selectivity, and mechanism of action of this compound, along with detailed experimental protocols for key assays.
Data Presentation
Table 1: In Vitro Binding Affinity and Inhibitory Activity of this compound
| Target | Binding Affinity (Kᵢ) | Inhibitory Concentration (IC₅₀) |
| Bcl-2 | < 1 nM | 1.8 nM |
| Bcl-xL | < 1 nM | 6.9 nM |
Data sourced from Aguilar A, et al. J Med Chem. 2013.
Table 2: Anti-proliferative Activity of this compound in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | IC₅₀ |
| H146 | 1.3 nM |
| H1936 | 1.0 nM |
| H187 | 1.4 nM |
| H1417 | 2.3 nM |
Data sourced from Aguilar A, et al. J Med Chem. 2013.
Target Binding and Selectivity
This compound exhibits high-affinity binding to both Bcl-2 and Bcl-xL, with a dissociation constant (Kᵢ) of less than 1 nanomolar for both proteins. This strong binding translates to potent inhibition of their function, as demonstrated by low nanomolar IC₅₀ values in biochemical assays.
While this compound is a dual inhibitor of Bcl-2 and Bcl-xL, comprehensive data on its selectivity against other anti-apoptotic Bcl-2 family members, such as Mcl-1, Bcl-w, and Bfl-1/A1, is not extensively published in the reviewed literature. One study suggested that in a specific live-cell assay, this compound was found to be ineffective, which may hint at a degree of selectivity, but this is not conclusive without direct binding or functional data against the purified proteins. The development of selective inhibitors for different Bcl-2 family members is a key area of research, as different cancer types can be dependent on specific anti-apoptotic proteins for survival.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the function of Bcl-2 and Bcl-xL. These anti-apoptotic proteins normally sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and effector proteins (e.g., Bak, Bax), preventing them from initiating the apoptotic cascade. By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, this compound displaces these pro-apoptotic proteins.
The release of Bak and Bax allows them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.
In vivo studies using H146 small-cell lung cancer xenograft models have shown that treatment with this compound leads to a significant increase in the expression of cleaved PARP and cleaved caspase-3 in tumor tissues, confirming the induction of apoptosis as its mechanism of anti-tumor activity.
Signaling Pathway
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity (Kᵢ) Determination
This protocol describes a competitive binding assay to determine the affinity of this compound for Bcl-2 and Bcl-xL.
Workflow:
BM-1074: A Potent Bcl-2/Bcl-xL Inhibitor for Small-Cell Lung Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of BM-1074, a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and its therapeutic potential in small-cell lung cancer (SCLC) models. SCLC is an aggressive form of lung cancer characterized by rapid growth and early metastasis. A key survival mechanism for SCLC cells is the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, making them prime therapeutic targets. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical SCLC models, suggesting its promise as a novel therapeutic agent.
Core Mechanism of Action
This compound functions by directly binding to and inhibiting the activity of Bcl-2 and Bcl-xL, two key members of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] These proteins are localized to the outer mitochondrial membrane where they play a crucial role in preventing apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[1] In many cancer types, including SCLC, the overexpression of Bcl-2 and Bcl-xL contributes to tumor cell survival and resistance to conventional therapies.[1] By inhibiting these proteins, this compound disrupts this protective mechanism, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, ultimately resulting in the execution of apoptosis.[1]
In Vitro Efficacy in SCLC Cell Lines
This compound has shown potent inhibitory activity against Bcl-2 and Bcl-xL, as detailed in the following table.
| Target | IC50 | Ki |
| Bcl-2 | 1.8 nM | < 1 nM |
| Bcl-xL | 6.9 nM | < 1 nM |
Table 1: Inhibitory Activity of this compound against Bcl-2 and Bcl-xL.[1]
The inhibitory activity of this compound translates to potent anti-proliferative effects in various SCLC cell lines.
| SCLC Cell Line | IC50 |
| H146 | 1.3 nM |
| H1936 | 1.0 nM |
| H187 | 1.4 nM |
| H1417 | 2.3 nM |
Table 2: Anti-proliferative Activity of this compound in SCLC Cell Lines.[1]
In Vivo Anti-Tumor Activity in SCLC Xenograft Model
The anti-tumor efficacy of this compound was evaluated in a xenograft model using the H146 SCLC cell line.
| Animal Model | Tumor Type | Treatment Regimen | Outcome |
| SCID Mice | H146 Xenograft | 15 mg/kg this compound, intravenous, 5 days/week for 2 weeks | Significant decrease in tumor size, induction of apoptosis (increased cleaved PARP and caspase-3), no significant weight loss or toxicity.[1] |
Table 3: In Vivo Efficacy of this compound in an SCLC Xenograft Model.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for evaluating its in vivo efficacy.
Experimental Protocols
In Vitro Anti-proliferative Assay: The anti-proliferative activity of this compound was assessed against a panel of human SCLC cell lines: H146, H1936, H187, and H1417. While the specific assay is not detailed in the provided information, a typical protocol would involve seeding the cells in 96-well plates and exposing them to a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability would then be measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, would be calculated from the dose-response curves.
In Vivo Xenograft Study: The in vivo anti-tumor activity of this compound was evaluated using a xenograft model.[1]
-
Cell Line: Human SCLC cell line H146 was used.[1]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were utilized.[1]
-
Tumor Implantation: H146 cells were implanted subcutaneously into the flanks of the SCID mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound at a dose of 15 mg/kg.[1] The drug was administered intravenously five days a week for two consecutive weeks.[1]
-
Efficacy Assessment: Tumor size was monitored throughout the study.
-
Pharmacodynamic Assessment: At 3 and 6-hour time points after treatment, tumor tissues were collected to assess the expression levels of cleaved PARP and caspase-3 proteins by methods such as Western blotting or immunohistochemistry to confirm the induction of apoptosis.[1]
-
Toxicity Assessment: Animal body weight was monitored during and after the treatment period as a general measure of toxicity.[1]
Conclusion
This compound is a highly potent dual inhibitor of Bcl-2 and Bcl-xL that demonstrates significant anti-tumor activity in preclinical models of small-cell lung cancer. Its ability to induce apoptosis in SCLC cells both in vitro and in vivo, coupled with a favorable toxicity profile in animal models, positions this compound as a promising therapeutic candidate for this aggressive disease. Further investigation into its clinical efficacy is warranted.
References
Methodological & Application
BM-1074: In Vitro Application Notes and Protocols for Small-Cell Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
BM-1074 is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] These proteins are frequently overexpressed in various cancers, including small-cell lung cancer (SCLC), contributing to tumor cell survival and resistance to conventional therapies.[1] this compound binds to Bcl-2 and Bcl-xL with high affinity, disrupting their function and thereby inducing programmed cell death (apoptosis) in cancer cells.[1] This document provides detailed protocols for the in vitro evaluation of this compound in SCLC cell lines, focusing on cell viability and apoptosis induction.
Mechanism of Action
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins. These proteins are natural antagonists of Bcl-2 and Bcl-xL. By occupying the BH3-binding groove of Bcl-2 and Bcl-xL, this compound displaces pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] A key indicator of this process is the cleavage of PARP and caspase-3.[1]
Signaling Pathway
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Quantitative Data
The anti-proliferative activity of this compound has been demonstrated in several SCLC cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | IC50 (nM) |
| H146 | 1.3 |
| H1936 | 1.0 |
| H187 | 1.4 |
| H1417 | 2.3 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Cell Culture of NCI-H146
The NCI-H146 cell line is a suitable model for studying the effects of this compound.[2]
Materials:
-
NCI-H146 cell line (ATCC HTB-173)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS) (ATCC 30-2020)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw the vial of NCI-H146 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, as NCI-H146 cells grow in suspension and form clusters, gently pipette the cell suspension to break up clumps.[3][4]
-
Dilute the cell suspension with fresh medium at a ratio of 1:2 to 1:6.[3] Alternatively, centrifuge the cell suspension, remove a portion of the old medium, and resuspend the cells in fresh medium.
-
Change the medium 2 to 3 times per week.[3]
Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
NCI-H146 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6][7]
-
Microplate reader
Protocol:
-
Seed NCI-H146 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[7]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][8]
-
Add 100-150 µL of solubilization solution to each well.[5][6]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6][9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Cleaved PARP and Caspase-3
This protocol is used to detect the induction of apoptosis by this compound.
Materials:
-
NCI-H146 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed NCI-H146 cells in 6-well plates and treat with this compound at various concentrations for 3 and 6 hours.[1]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis induction.[10]
Experimental Workflow
Caption: Workflow for in vitro testing of this compound.
References
- 1. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. ebiohippo.com [ebiohippo.com]
- 3. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 4. NCI-H146 Cells [cytion.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Mouse Studies with BM-1074
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1074 is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL).[1] Overexpression of Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in small cell lung cancer (SCLC), by restoring the intrinsic apoptotic pathway.[1] These application notes provide detailed protocols for in vivo mouse studies using this compound, focusing on a xenograft model of SCLC.
Mechanism of Action: Bcl-2/Bcl-xL Inhibition
This compound exerts its therapeutic effect by binding with high affinity to the BH3-binding groove of both Bcl-2 and Bcl-xL proteins. This action disrupts the interaction between these anti-apoptotic proteins and pro-apoptotic proteins such as Bim, Bak, and Bax. The release of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, culminating in programmed cell death (apoptosis).[1][2][3][4][5] In vivo, treatment with this compound has been shown to increase the expression of cleaved PARP and caspase-3 in tumor tissues, confirming the induction of apoptosis.[1]
Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro IC50 (Bcl-2) | 1.8 nM | Biochemical Assay | [1] |
| In Vitro IC50 (Bcl-xL) | 6.9 nM | Biochemical Assay | [1] |
| In Vitro IC50 (H146 cells) | 1.3 nM | Cell Proliferation Assay | [1] |
| In Vivo Dose | 15 mg/kg | H146 Xenograft in SCID Mice | [1] |
| Administration Route | Intravenous (i.v.) | H146 Xenograft in SCID Mice | [1] |
| Dosing Schedule | 5 days a week for 2 weeks | H146 Xenograft in SCID Mice | [1] |
| Observed Toxicity | No significant weight loss (<5%) or other signs of toxicity | H146 Xenograft in SCID Mice | [1] |
Experimental Protocols
H146 Small Cell Lung Cancer Cell Culture
The NCI-H146 cell line is a suitable model for studying the effects of this compound.[1]
-
Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: H146 cells grow in suspension as clusters.[7] To subculture, dilute the cell suspension with fresh medium at a ratio of 1:2 to 1:6, 2 to 3 times per week. Alternatively, collect the clusters by centrifugation at 125 x g for 5-10 minutes and resuspend the cell pellet in fresh medium.[8]
H146 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the H146 SCLC cell line in immunodeficient mice.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are recommended.
-
Cell Preparation:
-
Harvest H146 cells from culture and centrifuge at 125 x g for 5-10 minutes.
-
Wash the cell pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.[9]
-
Monitor the mice for tumor growth. Tumors should be palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Preparation and Administration of this compound
-
Formulation: The specific formulation for this compound for in vivo use should be determined based on its solubility and stability. It is crucial to prepare a sterile solution suitable for intravenous injection.
-
Dose Calculation: The recommended dose is 15 mg/kg.[1] Calculate the volume to be injected based on the concentration of the this compound solution and the body weight of each mouse.
-
Intravenous (i.v.) Injection Protocol (Lateral Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water (around 45°C) to induce vasodilation and improve vein visibility.[10][11]
-
Place the mouse in a restraint device.[12]
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins, with the bevel facing up.[11][12]
-
Slowly inject the calculated volume. The vein should blanch if the injection is successful. If swelling occurs, the needle is not in the vein, and the injection should be stopped and re-attempted at a more proximal site.[10]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[10]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Caption: Workflow for in vivo efficacy testing of this compound.
Monitoring and Data Analysis
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor tissues can be processed for histological analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) to confirm the mechanism of action of this compound.
Safety Precautions
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Handle this compound according to its Safety Data Sheet (SDS).
-
Use appropriate personal protective equipment (PPE) during all procedures.
References
- 1. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
- 3. Why do BCL-2 inhibitors work and where should we use them in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 5. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCI-H146 Cells [cytion.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. research.vt.edu [research.vt.edu]
- 11. ltk.uzh.ch [ltk.uzh.ch]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Preparation of BM-1074 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of BM-1074 using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various experimental settings.
Introduction
This compound is a potent Bcl-2/Bcl-xL inhibitor, a class of molecules with significant interest in cancer research and drug development. Proper preparation of stock solutions is a critical first step for in vitro and in vivo studies to ensure accurate dosing and reproducible results. DMSO is a common polar aprotic solvent used for dissolving a wide range of small molecules.[1][2][3][4] This protocol outlines the necessary steps for safely handling and accurately preparing a this compound stock solution.
Physicochemical Data and Reagents
Accurate preparation of the stock solution relies on the precise molecular weight of the compound. The quality of the solvent is also critical for the stability and solubility of the stock solution.
| Parameter | Value | Source |
| This compound Molecular Weight | 1013.68 g/mol | [5][6] |
| This compound Appearance | Solid powder | [5] |
| This compound Solubility | Soluble in DMSO | [5] |
| Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.7% | |
| CAS Number (this compound) | 1391108-10-3 | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound. The required amounts can be scaled as needed for different desired concentrations or volumes.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact with this compound and DMSO.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
3.3. Step-by-Step Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.014 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 1013.68 g/mol x 1000 mg/g = 10.14 mg (for 1 mL of 10 mM solution)
-
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 10.14 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but avoid excessive heat.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Recommendation |
| Short-term | Days to Weeks | 0 - 4°C |
| Long-term | Months to Years | -20°C or -80°C |
Source:[5]
To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before long-term storage. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
The logical progression from material preparation to final storage is depicted in the following signaling pathway-style diagram.
References
Measuring Caspase-3 Activation Post BM-1074 Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activation of caspase-3, a key executioner caspase in apoptosis, following cellular exposure to BM-1074. This compound is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By targeting these proteins, this compound initiates the intrinsic pathway of apoptosis, culminating in the activation of caspase-3 and subsequent programmed cell death. This document outlines the underlying signaling pathway, detailed experimental protocols for quantifying caspase-3 activity, and representative data.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound exposure on caspase-3 activation in a relevant cancer cell line, such as the H146 small-cell lung cancer line. This data is illustrative and based on qualitative findings that this compound increases cleaved caspase-3 levels.[1]
Table 1: Dose-Dependent Activation of Caspase-3 by this compound
| This compound Concentration (nM) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 2.5 |
| 5 | 4.8 |
| 10 | 8.2 |
| 50 | 15.6 |
| 100 | 16.1 |
Cells were treated with varying concentrations of this compound for 6 hours before measurement of caspase-3 activity using a fluorometric assay.
Table 2: Time-Course of Caspase-3 Activation by this compound
| Time Post-Exposure (hours) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 | 1.0 |
| 1 | 1.8 |
| 3 | 7.5 |
| 6 | 14.9 |
| 12 | 9.3 |
| 24 | 3.2 |
Cells were treated with 10 nM this compound and caspase-3 activity was measured at the indicated time points.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for measuring caspase-3 activation.
This compound signaling pathway leading to apoptosis.
Workflow for measuring caspase-3 activity.
Experimental Protocols
This section provides detailed methodologies for conducting a fluorometric caspase-3 activity assay to assess the effects of this compound.
Principle of the Assay
This assay quantifies the activity of caspase-3 through the cleavage of a specific fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[1] In apoptotic cells, activated caspase-3 cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The intensity of the fluorescence, measured at an excitation/emission of ~380/460 nm, is directly proportional to the level of active caspase-3 in the cell lysate.
Materials Required
-
Cell Line: A suitable cancer cell line known to be sensitive to Bcl-2/Bcl-xL inhibition (e.g., H146 small-cell lung cancer cells).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As required for the specific cell line.
-
96-well black, clear-bottom microplates: For cell culture and fluorescence measurements.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
Caspase-3 Substrate (Ac-DEVD-AMC): Stock solution in DMSO.
-
Dithiothreitol (DTT): Stock solution.
-
Fluorometric Microplate Reader: Capable of excitation at 380 nm and emission detection between 420-460 nm.
-
Standard laboratory equipment: Pipettes, sterile tubes, incubator, centrifuge, etc.
Experimental Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions.
-
Trypsinize (for adherent cells) and count the cells.
-
Seed 5 x 10⁴ to 2 x 10⁵ cells per well in a 96-well black, clear-bottom plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
For a dose-response experiment , treat cells with a range of this compound concentrations for a fixed time (e.g., 6 hours).
-
For a time-course experiment , treat cells with a fixed concentration of this compound and incubate for various durations (e.g., 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After the treatment period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cells once with 100 µL of ice-cold PBS and repeat the centrifugation and aspiration.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes to ensure complete lysis.
-
-
Caspase-3 Activity Measurement:
-
Prepare the Reaction Buffer by adding DTT to a final concentration of 10 mM.
-
Prepare the Substrate Solution by diluting the Ac-DEVD-AMC stock in the Reaction Buffer to a final concentration of 50 µM.
-
Add 50 µL of the Substrate Solution to each well containing the cell lysate.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a microplate reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with lysis buffer and substrate but no cells).
-
Normalize the fluorescence intensity of each sample to the protein concentration if desired (a parallel plate can be run for a BCA or Bradford protein assay).
-
Calculate the fold increase in caspase-3 activity by dividing the fluorescence values of the this compound-treated samples by the average fluorescence value of the vehicle-treated control samples.
-
Present the data in tables and graphs as shown in the "Data Presentation" section.
-
This comprehensive guide provides the necessary information for researchers to effectively measure caspase-3 activation following exposure to the Bcl-2/Bcl-xL inhibitor, this compound. Adherence to these protocols will enable the generation of robust and reproducible data for the evaluation of this and other apoptosis-inducing compounds.
References
Application Notes: Establishing a Dose-Response Curve for the Bcl-2/Bcl-xL Inhibitor BM-1074
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive protocol for determining the dose-response relationship of BM-1074, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Establishing a precise dose-response curve and calculating the half-maximal inhibitory concentration (IC50) are critical first steps in characterizing the anti-proliferative and pro-apoptotic activity of this compound. The following protocols are designed for researchers in oncology, pharmacology, and drug development, offering detailed methodologies for cell-based assays and target engagement verification. Included are a cell viability assay to measure the cytotoxic effect of this compound and a Western blot protocol to confirm the induction of apoptosis through downstream markers.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic proteins, thereby preventing programmed cell death. In many cancers, these anti-apoptotic proteins are overexpressed, contributing to tumor survival and resistance to therapy.
This compound is a small molecule inhibitor designed to target the BH3-binding groove of both Bcl-2 and Bcl-xL with high affinity[1][2][3]. By occupying this groove, this compound disrupts the interaction between anti- and pro-apoptotic proteins, liberating pro-apoptotic molecules like BIM and BAK/BAX. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis[1][3][4]. This mechanism makes this compound a promising agent for cancers dependent on Bcl-2/Bcl-xL for survival. Determining the effective dose range is essential for its preclinical evaluation.
Signaling Pathway of this compound
This compound functions by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This action disrupts the sequestration of pro-apoptotic proteins, initiating a cascade that leads to programmed cell death.
Caption: Mechanism of this compound-induced apoptosis.
Data Presentation
The primary outcome of a dose-response experiment is the IC50 value, which represents the concentration of this compound required to inhibit 50% of the biological process being measured (e.g., cell viability). Data should be recorded and presented systematically.
Table 1: Hypothetical Dose-Response Data for this compound in H146 Cells
| This compound Concentration | Average Cell Viability (%) | Standard Deviation |
| 0 nM (Vehicle Control) | 100 | 4.5 |
| 0.1 nM | 92.3 | 5.1 |
| 0.5 nM | 68.1 | 3.9 |
| 1.0 nM | 54.2 | 4.2 |
| 1.3 nM (IC50) | 50.0 | N/A |
| 2.5 nM | 35.7 | 3.1 |
| 5.0 nM | 18.9 | 2.5 |
| 10 nM | 8.2 | 1.8 |
| 50 nM | 3.1 | 0.9 |
Note: Data are hypothetical. The IC50 value is calculated using non-linear regression analysis of the dose-response curve.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
This protocol details the use of a tetrazolium-based assay (such as MTT or MTS) or a luminescent assay (such as CellTiter-Glo®) to measure cell viability. These assays quantify metabolic activity, which serves as a proxy for the number of viable cells. Sensitive cancer cell lines include small-cell lung cancer lines like H146, H1936, H187, and H1417[1][3].
Materials:
-
This compound compound
-
DMSO (for stock solution)
-
Appropriate cancer cell line (e.g., H146)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit)
-
Multichannel pipette
-
Plate reader (luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding: a. Culture H146 cells to ~80% confluency. b. Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation and Dosing: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete medium to create 2X working concentrations. A typical 8-point dilution series might range from 100 nM to 0.2 nM (2X). c. Include a "vehicle control" of medium with the same final DMSO concentration as the highest drug concentration.
-
Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells in triplicate. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement (CellTiter-Glo® example): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate reader.
-
Data Analysis: a. Average the triplicate readings for each concentration. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized viability (%) against the log of this compound concentration. d. Use a non-linear regression model (sigmoidal, 4PL) to fit the curve and calculate the IC50 value.
Caption: Workflow for the cell viability dose-response assay.
Protocol 2: Western Blot for Apoptosis Markers
To confirm that the observed cytotoxicity is due to the intended mechanism of action (apoptosis), this protocol is used to detect key apoptotic markers, cleaved Caspase-3 and cleaved PARP. An increase in these markers following this compound treatment provides evidence of on-target activity[1][3].
Materials:
-
This compound compound
-
6-well cell culture plates
-
H146 cells and complete medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed H146 cells in 6-well plates and grow to ~70% confluency. b. Treat cells with this compound at concentrations around the IC50 (e.g., 0.5X, 1X, 2X IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes. b. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, 1:1000 dilution) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system. j. Strip the membrane (if necessary) and re-probe for a loading control like β-actin to ensure equal protein loading.
Expected Outcome: A dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP should be observed in cells treated with this compound compared to the vehicle control, confirming the induction of apoptosis.
References
Application Notes and Protocols: Assessing the Cytotoxicity of BM-1074 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-1074 is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 (B-cell lymphoma 2) and Bcl-xL (B-cell lymphoma-extra large).[1] These proteins are frequently overexpressed in various human tumors, contributing to cancer cell survival and resistance to conventional therapies.[1] By targeting Bcl-2 and Bcl-xL, this compound disrupts the cellular machinery that prevents programmed cell death, thereby inducing apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines, enabling researchers to evaluate its therapeutic potential.
Mechanism of Action
This compound functions by binding with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[1] In vivo studies have shown that this compound treatment leads to increased expression of cleaved PARP and caspase-3, confirming the induction of apoptosis.[1]
Quantitative Data Summary
The cytotoxic and antiproliferative activities of this compound have been demonstrated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).
| Parameter | Target/Cell Line | Value |
| IC50 | Bcl-2 | 1.8 nM |
| IC50 | Bcl-xL | 6.9 nM |
| Ki | Bcl-2 | < 1 nM |
| Ki | Bcl-xL | < 1 nM |
| IC50 | H146 (SCLC) | 1.3 nM |
| IC50 | H1936 (SCLC) | 1.0 nM |
| IC50 | H187 (SCLC) | 1.4 nM |
| IC50 | H1417 (SCLC) | 2.3 nM |
| SCLC: Small-Cell Lung Cancer[1] |
Experimental Protocols
Herein, we provide detailed protocols for three standard assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO.[8] Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).[8]
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.[8]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Incubate the plate for 4 hours at 37°C and 5% CO2.[2]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[2] Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Incubate the plate overnight in the incubator.[2] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[9][10][11]
Materials:
-
Treated and control cells in a 96-well plate (from a parallel experiment to the MTT assay)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Prepare Controls: Set up triplicate wells for the following controls on each plate:
-
Sample Collection: After the desired incubation period with this compound, centrifuge the 96-well plate at 300 x g for 5 minutes.[13]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[16]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in the MTT assay protocol for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.[8]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[8][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Assessing Cytotoxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
optimizing incubation time for BM-1074 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BM-1074, a potent Bcl-2/Bcl-xL inhibitor. The following information is designed to address common issues encountered during in vitro experiments, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] By binding to these proteins, this compound prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on typical potencies of similar inhibitors, a concentration range of 1 nM to 10 µM is recommended for initial screening.
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time for this compound depends on the experimental endpoint. For signaling pathway analysis, shorter incubation times may be sufficient, while for cell viability or apoptosis assays, longer incubation periods are generally required.[2] It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay and cell line.[2][3]
Troubleshooting Guides
Issue 1: No observable effect of this compound on cell viability.
| Possible Cause | Suggested Solution |
| Sub-optimal incubation time: The incubation period may be too short to induce a significant effect on cell proliferation or survival.[2] | Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, and 72 hours) to identify the optimal duration for your cell line.[2][3] |
| Incorrect drug concentration: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment with a wider range of concentrations to determine the IC50 value for your cells. |
| Cell line resistance: The cell line may be resistant to Bcl-2/Bcl-xL inhibition due to the expression of other anti-apoptotic proteins or mutations in the apoptotic pathway. | Consider using a different cell line or combination therapy to overcome resistance. |
| Drug instability: this compound may be unstable in your culture medium over longer incubation periods. | Consult the manufacturer's data sheet for stability information and consider replenishing the drug-containing medium for long-term experiments.[3] |
Issue 2: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment can lead to variable results.[4] | Ensure accurate cell counting using a hemocytometer or automated cell counter and careful pipetting to achieve uniform seeding. |
| Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to increased evaporation.[2] | To minimize edge effects, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain humidity.[2] |
| Inconsistent drug dilution: Errors in preparing serial dilutions can lead to significant variability. | Prepare a fresh stock solution and carefully perform serial dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cell Viability
This protocol outlines a time-course experiment to determine the optimal incubation period for this compound treatment using a resazurin-based cell viability assay.[5][6]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a concentration of this compound that is at or near the IC50 value. Include a vehicle control (e.g., DMSO) for comparison.[3]
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, and 96 hours).
-
Viability Assay: At each time point, add the resazurin reagent to the wells and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against incubation time to determine the optimal duration.
Protocol 2: Assessing Inhibition of Downstream Signaling
This protocol describes how to assess the effect of this compound on a downstream signaling pathway using Western blotting.[7][8]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined short incubation time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream marker of apoptosis (e.g., cleaved PARP or cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment in A549 Cells
This table shows example data from a time-course experiment to determine the optimal incubation time for this compound.
| Incubation Time (hours) | % Cell Viability (100 nM this compound) |
| 24 | 85.2 ± 4.1 |
| 48 | 52.6 ± 3.5 |
| 72 | 28.9 ± 2.8 |
| 96 | 25.4 ± 3.2 |
Table 2: Hypothetical IC50 Values of this compound at Different Incubation Times
This table illustrates how the apparent potency (IC50) of this compound can change with varying incubation durations.
| Incubation Time (hours) | IC50 (nM) |
| 24 | 250 |
| 48 | 95 |
| 72 | 50 |
Visualizations
Caption: Signaling pathway showing this compound inhibition of Bcl-2/Bcl-xL.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. assaygenie.com [assaygenie.com]
how to avoid BM-1074 precipitation in aqueous solutions
Welcome to the technical support center for BM-1074. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] Like many inhibitors that target hydrophobic pockets in proteins, this compound is inherently lipophilic and exhibits poor solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions into physiological buffers or cell culture media, which can significantly impact experimental reproducibility and accuracy.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to minimize water absorption and potential degradation of the compound.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out" that occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To resolve this, you can try the following:
-
Do not use the solution with precipitate. Centrifuge the vial to pellet the precipitate before preparing a new solution.
-
Optimize the dilution process. Instead of a single large dilution, perform a serial dilution. First, make an intermediate dilution in DMSO, and then add this to your aqueous buffer with vigorous mixing.
-
Lower the final concentration. The final concentration of this compound in your aqueous solution may be above its solubility limit.
-
Consider co-solvents or surfactants. Adding a small amount of a biocompatible co-solvent or surfactant to your aqueous buffer can help maintain the solubility of this compound.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Concentrations between 0.1% and 0.5% are often tolerated by robust cell lines, but it is crucial to include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When stored properly, the solid form of the compound is stable for years.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Solution |
| High Supersaturation | The concentration of this compound in the final aqueous solution exceeds its solubility limit. |
| Solution Preparation Technique | Adding the aqueous buffer to the DMSO stock can create localized high concentrations, leading to precipitation. |
| Final DMSO Concentration | The final DMSO concentration may be too low to keep the compound in solution. |
Problem: Solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Solution |
| Compound Instability | This compound may be unstable in the specific aqueous buffer or at the experimental temperature over time. |
| pH of the Buffer | The pH of the aqueous solution may not be optimal for this compound solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (1013.68 g/mol ), calculate the mass needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Serial Dilution of this compound for Aqueous Working Solutions (Example)
This protocol is adapted from methods used for the structurally similar Bcl-2 inhibitor, Navitoclax (ABT-263), and should be optimized for your specific experimental needs.
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution in DMSO: Dilute the 10 mM stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Prepare the final aqueous solution: Add a small volume of the intermediate DMSO solution to your pre-warmed aqueous buffer. Crucially, add the DMSO solution to the buffer, not the other way around.
-
Rapid mixing: Immediately after adding the DMSO solution, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental conditions.
Quantitative Data on Solubility of a Structurally Similar Bcl-2 Inhibitor (Navitoclax/ABT-263)
The following data for Navitoclax (ABT-263) can be used as a starting point for optimizing the solubility of this compound.
| Solvent/Co-solvent System | Solubility | Reference |
| DMSO | 75 mg/mL (76.95 mM) | [2] |
| Ethanol | ~0.5 mg/mL | [3] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.08 mg/mL (2.13 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (2.13 mM) | [2] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (2.13 mM) | [2] |
| 60% phosal 50 propylene glycol (PG), 30% PEG400, 10% ethanol | 12.5 mg/mL (12.83 mM) | [2] |
Visualizations
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Action of this compound on the Bcl-2 signaling pathway.
References
Technical Support Center: BM-1074 Animal Model Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the Bcl-2/Bcl-xL inhibitor, BM-1074, in animal models. While studies have shown this compound to be effective with a good safety profile at specific doses, this guide offers troubleshooting strategies and frequently asked questions to address potential challenges that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the anti-apoptotic proteins Bcl-2 (B-cell lymphoma 2) and Bcl-xL (B-cell lymphoma-extra large).[1] By inhibiting these proteins, this compound promotes programmed cell death (apoptosis) in cancer cells where Bcl-2 and Bcl-xL are overexpressed.[1]
Q2: Has toxicity been observed with this compound in animal models?
A2: In a study using a small-cell lung cancer xenograft model in SCID mice, this compound administered intravenously at 15 mg/kg for 5 days a week for 2 weeks did not show significant weight loss (<5%) or other signs of toxicity.[1] However, toxicity is often dose-dependent, and may vary based on the animal model, strain, and administration route used.
Q3: What are the potential on-target toxicities associated with Bcl-2/Bcl-xL inhibitors?
A3: While specific data for this compound is limited, the Bcl-2/Bcl-xL inhibitor class is commonly associated with on-target toxicities due to the physiological roles of these proteins. The most common toxicity is thrombocytopenia (low platelet count) because Bcl-xL is essential for platelet survival. Other potential toxicities could include neutropenia and gastrointestinal issues.
Q4: What are the first steps if I observe signs of toxicity in my animal model?
A4: If you observe signs of toxicity such as significant weight loss, lethargy, ruffled fur, or other adverse effects, it is crucial to first ensure the well-being of the animals and adhere to all institutional animal care and use guidelines. The next steps would involve a thorough review of your experimental protocol, including dose, administration route, and vehicle formulation. It may be necessary to perform a dose-response study to identify a maximum tolerated dose (MTD).
Troubleshooting Guide
This guide provides potential solutions to common issues that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) | Dose may be too high. | - Reduce the dose of this compound. - Consider a dose-escalation study to determine the MTD. - Switch to a different dosing schedule (e.g., intermittent dosing). |
| Formulation/vehicle issue. | - Ensure the vehicle is well-tolerated and properly prepared. - Test the vehicle alone as a control group. | |
| Thrombocytopenia (Low Platelet Count) | On-target toxicity due to Bcl-xL inhibition. | - Monitor platelet counts regularly via blood sampling. - Consider a lead-in dosing strategy (starting with a lower dose and escalating). - Evaluate if the level of thrombocytopenia is acceptable for the study goals. |
| Neutropenia (Low Neutrophil Count) | Potential on-target toxicity. | - Perform complete blood counts (CBCs) to monitor neutrophil levels. - Adjust the dose or schedule as needed. |
| Poor Tumor Growth Inhibition | Insufficient dose or bioavailability. | - Increase the dose of this compound, while carefully monitoring for toxicity. - Consider a different route of administration if bioavailability is a concern. - Confirm the expression of Bcl-2 and Bcl-xL in your tumor model. |
| Inconsistent Results Between Animals | Genetic variability in outbred stocks. | - Consider using isogenic (inbred or F1 hybrid) animal strains to reduce genetic variability and increase the signal-to-noise ratio of the experiment.[2] |
Experimental Protocols
General Protocol for an In Vivo Toxicity Study
This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model.
-
Animal Model: Select a suitable animal model and strain. For initial toxicity studies, healthy, non-tumor-bearing animals are often used. The use of genetically defined strains can help in reducing variability.[2]
-
Dose Formulation: Prepare this compound in a sterile and well-tolerated vehicle. The final formulation should be clear and free of precipitation.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of this compound (low, medium, and high). The highest dose should be chosen to potentially induce some level of toxicity to identify the MTD.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenously, orally). The volume of administration should be appropriate for the size of the animal.
-
Monitoring:
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, appearance, and activity levels.[3]
-
Body Weight: Record the body weight of each animal at least twice a week.
-
Blood Sampling: Collect blood samples at predetermined time points to assess hematological parameters (e.g., complete blood count) and clinical chemistry (e.g., liver and kidney function markers).[3]
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any microscopic changes.[3]
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound in H146 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Body Weight Change | Observed Toxicities |
| Vehicle Control | - | - | <5% loss | None |
| This compound | 15 mg/kg, i.v., 5 days/week for 2 weeks | Significant tumor size decrease[1] | <5% loss[1] | No significant signs of toxicity reported[1] |
Table 2: Template for Monitoring In Vivo Toxicity
| Animal ID | Treatment Group | Dose (mg/kg) | Day 0 Weight (g) | Day X Weight (g) | % Weight Change | Platelet Count (x10^9/L) | Neutrophil Count (x10^9/L) | Clinical Observations |
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for troubleshooting toxicity in animal models.
References
dealing with inconsistent BM-1074 experimental outcomes
Welcome to the technical support center for BM-1074, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in various experimental settings.
Q1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cellular context. Key factors contributing to this variability include:
-
Relative Expression Levels of Bcl-2 Family Proteins: The efficacy of this compound is influenced by the balance of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins within a cell.[1][2][3] Cell lines with high expression of Bcl-2 and/or Bcl-xL and low expression of Mcl-1 are generally more sensitive.[4] Conversely, high levels of Mcl-1, which is not targeted by this compound, can confer resistance.[5]
-
Presence of Mutations: Mutations in the BH3 domain of Bcl-2 can reduce the binding affinity of inhibitors like this compound, leading to decreased efficacy.[1][6] Additionally, mutations in pro-apoptotic proteins like BAX can also contribute to resistance.[3]
-
Cellular Origin and Genetic Background: The tissue of origin and the specific genetic lesions of a cancer cell line can influence its dependence on Bcl-2/Bcl-xL for survival.
Q2: My experimental results with this compound are inconsistent between experiments, even with the same cell line. What are the potential causes?
A2: Inconsistent results can stem from several factors related to compound handling and experimental setup:
-
Compound Stability and Solubility: Ensure that your this compound stock solution in DMSO is fully dissolved. The compound may have limited aqueous solubility, so avoid precipitation when diluting into cell culture media. It is recommended to prepare fresh dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter the expression of Bcl-2 family proteins and thus the sensitivity to this compound. Maintain consistent cell culture practices.
-
Assay-Specific Variability: The choice of endpoint assay (e.g., MTT, CellTiter-Glo, apoptosis assays) and the timing of measurement can influence the observed effect.
Q3: I am not observing the expected induction of apoptosis (e.g., PARP cleavage, caspase activation) after treating cells with this compound. What could be wrong?
A3: A lack of apoptotic induction can be due to several reasons:
-
Suboptimal Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment time may be too short to induce a measurable apoptotic response. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to Bcl-2/Bcl-xL inhibition, such as high Mcl-1 expression.[5]
-
Technical Issues with Apoptosis Assays: Ensure that your antibodies for western blotting (e.g., cleaved PARP, cleaved caspase-3) are validated and that your assay conditions are optimized. For enzymatic caspase assays, ensure proper cell lysis and substrate concentration.[7]
Q4: I am observing toxicity in my in vivo experiments that is not tumor-related. What could be the cause?
A4: On-target toxicity is a known consideration for Bcl-xL inhibitors. Inhibition of Bcl-xL is associated with thrombocytopenia (a decrease in platelet count) because platelets rely on Bcl-xL for their survival.[8][9][10] Careful monitoring of platelet counts and consideration of dosing schedules may be necessary in preclinical in vivo studies.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/IC50 Results
This guide provides a systematic approach to troubleshooting variable IC50 values and inconsistent cell viability data.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Variable IC50 Values Between Cell Lines | Different expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1).[11] | Profile the expression of key Bcl-2 family proteins in your cell lines of interest via western blot or qPCR. Correlate sensitivity with the Bcl-2/Mcl-1 and Bcl-xL/Mcl-1 ratios. |
| Presence of mutations in Bcl-2 or other apoptosis-related genes.[1][6] | Sequence the relevant genes in your cell lines or consult the COSMIC database for known mutations. | |
| Inconsistent IC50 for the Same Cell Line | Inconsistent cell seeding density. | Optimize and standardize cell seeding density for your viability assays. Ensure even cell distribution in multi-well plates. |
| Variations in cell passage number or health. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | |
| Compound precipitation upon dilution. | Visually inspect for precipitation after diluting this compound into aqueous media. Consider using a lower final DMSO concentration or pre-warming the media. | |
| No Dose-Dependent Effect Observed | Concentration range is too narrow or not appropriate for the cell line. | Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). |
| Assay incubation time is too short or too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
Guide 2: Western Blotting for Apoptosis Markers (Cleaved PARP and Caspase-3)
This guide assists in troubleshooting issues with detecting key apoptotic markers following this compound treatment.
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Cleaved PARP/Caspase-3 | Insufficient induction of apoptosis. | Increase the concentration of this compound and/or the treatment duration. Use a positive control for apoptosis induction (e.g., staurosporine). |
| Poor antibody quality or incorrect antibody dilution. | Use antibodies validated for western blotting and the species of your sample. Optimize the primary antibody concentration. | |
| Low protein loading. | Ensure accurate protein quantification (e.g., BCA assay) and load a sufficient amount of protein (typically 20-30 µg). | |
| High Background Signal | Non-specific antibody binding. | Increase the number and duration of washes. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Inconsistent Loading Control (e.g., Actin, Tubulin) | Uneven protein loading. | Re-quantify protein samples and ensure equal loading. |
| Loading control is affected by treatment. | Validate that your loading control is not affected by this compound treatment in your specific cell model. If it is, test alternative loading controls. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the optimal duration determined from viability assays. Include a positive control for apoptosis.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical guide for troubleshooting inconsistent this compound results.
References
- 1. SOHO State of the Art Updates and Next Questions | Mechanisms of Resistance to BCL2 Inhibitor Therapy in Chronic Lymphocytic Leukemia and Potential Future Therapeutic Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Stability of BM-1074 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with BM-1074 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What could be the cause and how can I resolve this?
A1: Precipitation of this compound upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. The primary cause is likely exceeding its aqueous solubility limit.
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt to lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: While DMSO is a common solvent for this compound, its concentration should be minimized in the final solution. A slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1] Experiment with different pH values to find the optimal range for this compound's solubility.
-
Use Freshly Prepared Solutions: The most reliable approach is often to prepare solutions fresh before each experiment.[2]
Q2: I am observing a loss of this compound activity in my cell-based assay over time. What are the potential reasons?
A2: A gradual loss of activity suggests that this compound may be degrading in the cell culture medium or adsorbing to the plasticware.
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium at the experimental temperature (e.g., 37°C) over the time course of your assay.
-
Use Low-Binding Plates: Consider using low-binding microplates to minimize the adsorption of the compound to the plastic surface.
-
Protect from Light: Store solutions of light-sensitive compounds in amber vials or wrap containers in aluminum foil.[2]
-
Control Temperature: Degradation reactions are often slower at lower temperatures. Storing stock solutions at -20°C or -80°C is recommended.[3] For working solutions, prepare them fresh and keep them on ice when not in use, if the experimental protocol allows.
Q3: How should I properly store my this compound stock solutions?
A3: Proper storage is critical for maintaining the integrity and stability of this compound.
Storage Recommendations:
-
Solid Form: Store the solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light.[3]
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO.[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Precipitate forms in stock solution upon storage. | Poor solubility in the chosen solvent at low temperatures. | Prepare a more dilute stock solution. Use a different solvent with higher solubilizing power if compatible with the experimental system. |
| Loss of compound activity in an aqueous buffer. | Hydrolysis or oxidation of this compound. | Assess stability at different pH values. Consider adding antioxidants like ascorbic acid or DTT to the buffer if oxidation is suspected.[2] Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) for highly oxygen-sensitive compounds.[2] |
| Inconsistent results between experiments. | Degradation of stock solution or inconsistent preparation of working solutions. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always prepare fresh working solutions before each experiment.[2] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in an Aqueous Buffer
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile or methanol (for quenching)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution to the final working concentration in the desired aqueous buffer.
-
Incubation: Aliquot the working solution into separate vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[2]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[2]
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.[2]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to determine the remaining concentration of this compound.
Data Presentation:
| Time (hours) | Concentration at 4°C (µM) | Concentration at 25°C (µM) | Concentration at 37°C (µM) |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Protocol 2: Kinetic Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader or visual inspection method
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.[1]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a 96-well plate. This will create a range of final compound concentrations.[1]
-
Equilibration: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Observation: Visually inspect the wells for any signs of precipitation. Alternatively, use a plate reader to measure light scattering at a specific wavelength (e.g., 620 nm).
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[1]
Data Presentation:
| Final Concentration (µM) | DMSO Concentration (%) | Observation (Clear/Precipitate) |
| 100 | 1 | |
| 50 | 1 | |
| 25 | 1 | |
| 12.5 | 1 | |
| 6.25 | 1 | |
| 3.125 | 1 |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Addressing Cellular Resistance to BM-1074
Welcome to the technical support center for BM-1074, a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of cellular resistance to this compound during their experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the BH3-binding groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL with high affinity.[1][2][3] By occupying this groove, this compound displaces pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA), which are then free to activate the pro-apoptotic effector proteins BAX and BAK.[4][5][6] This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis).[3][4][6]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in publicly available literature, resistance to Bcl-2/Bcl-xL inhibitors, in general, can arise through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1, another anti-apoptotic Bcl-2 family member that is not effectively targeted by this compound, is a common mechanism of resistance.[7][8][9][10][11][12] Mcl-1 can sequester pro-apoptotic proteins, thereby compensating for the inhibition of Bcl-2 and Bcl-xL.
-
Mutations in the Bcl-2 family: Mutations in the BCL2 gene can alter the drug-binding site, reducing the affinity of this compound.[13][14] Additionally, mutations in the pro-apoptotic effector protein BAX can prevent its localization to the mitochondria, thereby inhibiting apoptosis.[8][13][14]
-
Alterations in upstream signaling pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can promote the expression of anti-apoptotic proteins and confer resistance.[8][10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I determine if my cells have developed resistance to this compound?
You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of this compound in your cells compared to a sensitive control cell line. A significant increase in the IC50 value suggests the development of resistance.
Troubleshooting Guide
Issue: Decreased efficacy of this compound in my cell line.
| Potential Cause | Troubleshooting Steps |
| 1. Upregulation of Mcl-1 | - Western Blot: Analyze the protein expression levels of Mcl-1 in your resistant cells compared to sensitive parental cells. - Co-treatment: Treat cells with a combination of this compound and an Mcl-1 inhibitor to see if sensitivity is restored. |
| 2. Mutations in Bcl-2 or BAX | - Sanger Sequencing: Sequence the BCL2 and BAX genes in your resistant cells to identify potential mutations. - Functional Assays: Perform mitochondrial fractionation and assess BAX localization to the mitochondria upon this compound treatment. |
| 3. Activation of Pro-survival Pathways | - Phospho-protein Analysis: Use Western blot or phospho-specific antibodies to assess the activation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK). - Pathway Inhibition: Co-treat with inhibitors of these pathways alongside this compound. |
| 4. Increased Drug Efflux | - Efflux Pump Inhibitors: Treat cells with known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A) in combination with this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and its anti-proliferative activity in various small-cell lung cancer (SCLC) cell lines.
| Parameter | Value | Reference |
| Ki for Bcl-2 | < 1 nM | [1][2][3] |
| Ki for Bcl-xL | < 1 nM | [1][2][3] |
| IC50 for Bcl-2 | 1.8 nM | [2][3] |
| IC50 for Bcl-xL | 6.9 nM | [2][3] |
| IC50 in H146 SCLC cells | 1.3 nM | [2][3] |
| IC50 in H1936 SCLC cells | 1.0 nM | [2][3] |
| IC50 in H187 SCLC cells | 1.4 nM | [2][3] |
| IC50 in H1417 SCLC cells | 2.3 nM | [2][3] |
Experimental Protocols
Western Blot for Mcl-1 Expression
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin for normalization.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Overview of potential resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. adooq.com [adooq.com]
- 2. This compound is a Potent and Specific Bcl-2/Bcl-xL Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 7. Pathways and mechanisms of venetoclax resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. oaepublish.com [oaepublish.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, or programmed cell death. Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is a common mechanism by which cancer cells evade cell death and develop resistance to treatment. This has spurred the development of BH3 mimetic drugs, small molecules that mimic the action of pro-apoptotic BH3-only proteins to inhibit the function of anti-apoptotic Bcl-2 family members. This guide provides a detailed comparison of two such inhibitors, BM-1074 and ABT-263 (Navitoclax), focusing on their efficacy as dual inhibitors of Bcl-2 and Bcl-xL in preclinical studies.
Mechanism of Action: Restoring the Apoptotic Pathway
Both this compound and Navitoclax are potent, orally bioavailable small molecules that function as BH3 mimetics. They competitively bind to the hydrophobic groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX. This disruption liberates the pro-apoptotic factors, which can then initiate the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cancer cell death. Navitoclax is also known to inhibit Bcl-w.[1][2][3][4]
Quantitative Comparison of Efficacy
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the binding affinity and in vitro cytotoxicity of this compound and Navitoclax.
Table 1: Comparative Binding Affinity of this compound and Navitoclax
| Compound | Target | Binding Affinity (Ki) | Binding Affinity (IC50) |
| This compound | Bcl-2 | < 1 nM | 1.8 nM |
| Bcl-xL | < 1 nM | 6.9 nM | |
| ABT-263 (Navitoclax) | Bcl-2 | ≤ 1 nM | - |
| Bcl-xL | ≤ 0.5 nM | - | |
| Bcl-w | ≤ 1 nM | - |
Table 2: Comparative In Vitro Cytotoxicity in Small-Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound (IC50/EC50) | ABT-263 (Navitoclax) (IC50/EC50) |
| H146 | 1.3 nM | 110 nM |
| H1936 | 1.0 nM | Data not available |
| H187 | 1.4 nM | Data not available |
| H1417 | 2.3 nM | Highly sensitive (<400 nM)[1] |
The available data suggests that while both compounds exhibit nanomolar binding affinity for Bcl-2 and Bcl-xL, this compound demonstrates significantly greater potency in the H146 small-cell lung cancer cell line. A direct comparison in other SCLC cell lines is limited by the lack of publicly available data for Navitoclax under identical experimental conditions.
In Vivo Efficacy
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Binding Affinity Assay (Fluorescence Polarization)
This assay is designed to measure the binding affinity of this compound and Navitoclax to Bcl-2 and Bcl-xL proteins.
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, fluorescently labeled BH3 peptide (e.g., from the BIM protein) tumbles rapidly in solution, resulting in low polarization. When it binds to a larger Bcl-2 family protein, the complex tumbles more slowly, leading to an increase in polarization. An inhibitor that competes with the fluorescent peptide for binding to the Bcl-2 protein will cause a decrease in polarization.
Materials:
-
Recombinant human Bcl-2 and Bcl-xL proteins
-
Fluorescently labeled BIM BH3 peptide (tracer)
-
This compound and ABT-263 (Navitoclax)
-
Assay buffer (e.g., PBS, 0.05% BSA)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Navitoclax in assay buffer. Prepare a solution of the Bcl-2 or Bcl-xL protein and the fluorescently labeled BIM BH3 peptide in assay buffer.
-
Assay Setup: To each well of the 384-well plate, add the Bcl-2 or Bcl-xL protein, the fluorescently labeled BIM BH3 peptide, and the serially diluted inhibitor. Include control wells with protein and tracer only (maximum polarization) and tracer only (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the Ki or IC50 values by fitting the data to a competitive binding model using appropriate software.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound and Navitoclax on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SCLC cell lines (e.g., H146, H1936, H187, H1417)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and ABT-263 (Navitoclax)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the SCLC cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or Navitoclax and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve.
Conclusion
Both this compound and ABT-263 (Navitoclax) are potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Based on the available preclinical data, this compound appears to exhibit superior in vitro potency against the H146 small-cell lung cancer cell line compared to Navitoclax. However, a comprehensive comparison is limited by the lack of direct head-to-head studies across a broader range of cell lines and in vivo models under identical conditions. The primary dose-limiting toxicity of Navitoclax in clinical settings is thrombocytopenia, an on-target effect of Bcl-xL inhibition.[5][6] Further preclinical and clinical investigation of this compound would be necessary to fully characterize its safety and efficacy profile and to determine its potential advantages over existing Bcl-2 family inhibitors. Researchers and drug development professionals should consider the specific dependencies of their cancer models when selecting an appropriate inhibitor and should be mindful of the potential for on-target toxicities associated with Bcl-xL inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Unlocking The Potential Of Navitoclax (ABT-263): A Comprehensive Guide For Researchers And Reagent Companies | OCTAGONCHEM [octagonchem.com]
- 3. ABT-263 (Navitoclax) | Cell Signaling Technology [cellsignal.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BM-1074 and Other Bcl-2 Family Inhibitors in Small Cell Lung Cancer (SCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Bcl-2 inhibitor BM-1074 with other clinically relevant Bcl-2 family inhibitors—navitoclax, venetoclax, and obatoclax—in the context of Small Cell Lung Cancer (SCLC). The information presented is based on available preclinical data and is intended to inform research and drug development efforts in this challenging disease area.
Introduction to Bcl-2 Inhibition in SCLC
Small Cell Lung Cancer (SCLC) is an aggressive malignancy characterized by rapid growth and early metastasis. A key survival mechanism for SCLC cells is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL. These proteins sequester pro-apoptotic proteins, thereby preventing programmed cell death (apoptosis). Targeting these anti-apoptotic proteins with small molecule inhibitors, known as BH3 mimetics, represents a promising therapeutic strategy to induce apoptosis in cancer cells. This guide focuses on this compound, a potent dual Bcl-2/Bcl-xL inhibitor, and compares its preclinical profile with other notable Bcl-2 inhibitors.
Comparative Efficacy of Bcl-2 Inhibitors in SCLC Cell Lines
The following tables summarize the in vitro efficacy of this compound and other Bcl-2 inhibitors against various SCLC cell lines. The data is presented as IC50/EC50 values, which represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: Inhibitory Activity (IC50/EC50 in µM) against SCLC Cell Lines
| Cell Line | This compound (IC50) | Navitoclax (EC50/IC50) | Venetoclax (IC50) | Obatoclax (IC50) |
| NCI-H146 | 0.0013 | 0.110 | Data Not Available | < 0.2 |
| NCI-H1936 | 0.001 | Data Not Available | Data Not Available | Data Not Available |
| NCI-H187 | 0.0014 | Data Not Available | Sensitive | Data Not Available |
| NCI-H1417 | 0.0023 | < 0.400 | Data Not Available | Data Not Available |
Note: IC50 and EC50 values are generally comparable measures of drug potency in cell-based assays. Data for all inhibitors in all cell lines were not publicly available at the time of this guide's compilation.
Table 2: Target Specificity and Preclinical Observations
| Inhibitor | Primary Targets | Key Preclinical Observations in SCLC |
| This compound | Bcl-2, Bcl-xL | Potent anti-proliferative activity in multiple SCLC cell lines. Induces apoptosis via caspase-3 and PARP cleavage. Demonstrates anti-tumor activity in an H146 xenograft model. |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Shows activity in some SCLC preclinical models, but single-agent clinical activity in recurrent SCLC was limited. Thrombocytopenia (due to Bcl-xL inhibition) is a notable side effect. |
| Venetoclax | Bcl-2 | Effective in SCLC cell lines with high Bcl-2 expression. Induces BIM-dependent apoptosis. A Phase 1 clinical trial in combination with chemotherapy for extensive-stage SCLC was terminated. |
| Obatoclax | Pan-Bcl-2 inhibitor (Bcl-2, Bcl-xL, Bcl-w, Mcl-1) | Demonstrates broad activity across SCLC cell lines. Has been investigated in combination with chemotherapy. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the Bcl-2 signaling pathway and a general experimental workflow.
Caption: Bcl-2 signaling pathway in apoptosis.
Caption: Experimental workflow for evaluating Bcl-2 inhibitors.
Caption: Classification of Bcl-2 inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Bcl-2 inhibitors are provided below.
Cell Viability MTS Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
SCLC cell lines (e.g., NCI-H146)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Bcl-2 inhibitors (this compound, etc.)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Bcl-2 inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Apoptosis Markers
This technique is used to detect the presence of key proteins involved in apoptosis, such as cleaved PARP and cleaved caspase-3.
Materials:
-
Treated and untreated SCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
Co-Immunoprecipitation (Co-IP) for Bcl-2 Protein Interactions
Co-IP is used to study the interaction between Bcl-2 family proteins, for example, to see if an inhibitor disrupts the binding of Bcl-2 to pro-apoptotic proteins like Bim.
Materials:
-
Treated and untreated SCLC cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-Bcl-2)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (e.g., anti-Bim, anti-Bcl-2)
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bcl-2) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blot using antibodies against the protein of interest (e.g., Bim) and the immunoprecipitated protein (Bcl-2).
Conclusion
This compound demonstrates potent preclinical activity against SCLC cell lines, with IC50 values in the low nanomolar range, suggesting it is a highly effective dual inhibitor of Bcl-2 and Bcl-xL. When compared to other Bcl-2 inhibitors, its high potency is a distinguishing feature. Navitoclax, another dual inhibitor, has shown limited single-agent efficacy in clinical trials for SCLC, with thrombocytopenia being a dose-limiting toxicity. Venetoclax, a selective Bcl-2 inhibitor, is most effective in SCLCs with high Bcl-2 expression, highlighting the importance of patient stratification. Obatoclax, a pan-Bcl-2 inhibitor, shows broad activity but may have a different therapeutic window and toxicity profile.
The preclinical data suggests that this compound warrants further investigation as a potential therapeutic agent for SCLC. Future studies should focus on direct, head-to-head comparisons with other Bcl-2 inhibitors in a broader range of SCLC preclinical models, including patient-derived xenografts, to better understand its relative efficacy and potential for clinical development. Furthermore, exploring combination strategies and identifying predictive biomarkers will be crucial for the successful clinical translation of this compound and other Bcl-2 inhibitors in SCLC.
Unveiling the Potency of BM-1074: A Comparative Analysis in Small-Cell Lung Cancer
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of the Bcl-2/Bcl-xL inhibitor, BM-1074, against various cancer cell lines. This guide provides a comparative analysis of its activity, detailed experimental protocols for key assays, and visualizations of critical pathways and workflows.
This compound has emerged as a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, key regulators of the intrinsic apoptosis pathway. Overexpression of these proteins is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy. This guide offers a comprehensive comparison of this compound's activity, primarily focusing on small-cell lung cancer (SCLC), where initial data has demonstrated significant promise. While comprehensive cross-validation data in a broader range of cancer cell lines is not extensively available in the public domain, this guide provides a framework for evaluating its efficacy and compares it with other relevant Bcl-2 family inhibitors.
Comparative Efficacy of this compound in Small-Cell Lung Cancer
This compound exhibits potent anti-proliferative activity in various SCLC cell lines, with IC50 values in the nanomolar range. The following table summarizes the available data and provides a comparison with other notable Bcl-2 family inhibitors.
| Drug | Target(s) | Cancer Type | Cell Line | IC50 (nM) |
| This compound | Bcl-2/Bcl-xL | Small-Cell Lung Cancer | H146 | 1.3 |
| H1936 | 1.0 | |||
| H187 | 1.4 | |||
| H1417 | 2.3 | |||
| ABT-737 | Bcl-2/Bcl-xL/Bcl-w | Small-Cell Lung Cancer | H146 | 89[1] |
| Navitoclax (ABT-263) | Bcl-2/Bcl-xL/Bcl-w | Small-Cell Lung Cancer | Various | See Note 1 |
| Venetoclax (ABT-199) | Bcl-2 | Small-Cell Lung Cancer | H146, DMS53 | Sensitive[2] |
Mechanism of Action: Inducing Apoptosis
This compound functions by binding to the BH3-binding groove of Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like BIM, PUMA, and BAD. This leads to the activation of BAX and BAK, which oligomerize in the mitochondrial outer membrane, resulting in the release of cytochrome c and subsequent activation of caspases, ultimately executing apoptosis.
Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To facilitate the cross-validation of this compound's activity, this section provides detailed methodologies for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Lyse the treated and untreated cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add assay buffer to each well to a final volume of 90 µL.
-
Add 10 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
PARP Cleavage Western Blot
This method detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate 20-30 µg of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the bands corresponding to full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-cancer activity of this compound.
References
Unveiling the Anti-Tumor Potential of BM-1074 in Xenograft Models: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the anti-tumor effects of BM-1074, a potent Bcl-2/Bcl-xL inhibitor, in preclinical xenograft models of cancer. Through a detailed comparison with other Bcl-2 family inhibitors, Navitoclax (ABT-263) and Venetoclax (ABT-199), this report offers researchers, scientists, and drug development professionals objective data to evaluate the therapeutic potential of this compound. The findings are supported by a thorough review of published experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound demonstrates significant anti-tumor activity in xenograft models of small-cell lung cancer (SCLC), inducing complete and durable tumor regression. This guide presents a comparative analysis of this compound's efficacy against that of Navitoclax and Venetoclax, two other prominent Bcl-2 family inhibitors. The data, summarized in clear, comparative tables, highlights the potent effects of these molecules on tumor growth. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathway and experimental workflow diagrams, created using Graphviz, offer a clear visual understanding of the mechanisms of action and experimental designs.
Comparative Efficacy of Bcl-2 Family Inhibitors in Xenograft Models
The anti-tumor activity of this compound, Navitoclax, and Venetoclax has been evaluated in various xenograft models, with a particular focus on small-cell lung cancer (SCLC), a tumor type often dependent on Bcl-2 for survival. The following tables summarize the key efficacy data from these studies.
In Vitro Potency
| Compound | Target(s) | H146 IC50 (nM) | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) |
| This compound | Bcl-2, Bcl-xL | 1.3 | < 1 | < 1 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | ~35 | < 1 | < 1 |
| Venetoclax (ABT-199) | Bcl-2 | >1000 | < 0.01 | 4800 |
In Vivo Efficacy in SCLC Xenograft Models
| Drug | Cell Line | Dose & Schedule | Key Findings |
| This compound | H146 | 15 mg/kg, i.v., 5 days/week for 2 weeks | Rapid, complete, and durable tumor regression.[1] No significant weight loss or other signs of toxicity observed.[2] |
| Navitoclax (ABT-263) | H146 | 100 mg/kg, p.o., daily | Significant tumor growth inhibition; continuous dosing led to tumor regression. |
| Venetoclax (ABT-199) | H146 | 100 mg/kg, p.o., daily | Significant tumor growth inhibition in BCL-2 high expressing models. |
| Venetoclax (ABT-199) | DMS-53 (SCLC) | 100 mg/kg, p.o., 6 days/week | Effective tumor shrinkage and control.[3] |
| Venetoclax (ABT-199) | NCI-H82 (SCLC) | 100 mg/kg, p.o., 6 days/week | Unresponsive (low BCL-2 expressing model).[3] |
Experimental Protocols
To ensure transparency and facilitate the replication of these findings, detailed experimental methodologies for the key in vivo experiments are provided below.
General Xenograft Model Protocol
1. Cell Culture: Human small-cell lung cancer (SCLC) cell lines (e.g., H146, DMS-53, NCI-H82) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Models: Female severe combined immunodeficient (SCID) or athymic nude mice, aged 4-6 weeks, are used for tumor implantation. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation: Cultured cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in a 100-200 µL suspension of media and Matrigel) are subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring: Tumor volumes are measured 2-3 times weekly using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weights are also monitored as a measure of toxicity.
5. Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- This compound: Administered intravenously (i.v.) at a dose of 15 mg/kg, five days a week for two weeks.[2]
- Navitoclax & Venetoclax: Typically administered orally (p.o.) via gavage at a dose of 100 mg/kg daily.
6. Efficacy Evaluation: The primary endpoint is tumor growth inhibition. This is assessed by comparing the tumor volumes in the treated groups to the vehicle-treated control group. Tumor regression (a reduction in tumor size from baseline) is also noted.
7. Pharmacodynamic Studies: To confirm the mechanism of action, tumor tissues can be collected at the end of the study for analysis of biomarkers such as cleaved PARP and cleaved caspase-3 by Western blot or immunohistochemistry, which are indicative of apoptosis.[2]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
References
Investigating the Synergistic Potential of BM-1074: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potential synergistic effects of BM-1074, a potent Bcl-2/Bcl-xL inhibitor, when combined with other therapeutic agents. While direct preclinical or clinical data on the combination of this compound with other drugs is not publicly available, this guide leverages extensive research on other Bcl-2 family inhibitors to project potential synergistic interactions and provide a framework for future investigations.
Introduction to this compound: A Dual Inhibitor of Bcl-2 and Bcl-xL
This compound is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 (B-cell lymphoma 2) and Bcl-xL (B-cell lymphoma-extra large).[1] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in various cancers, contributing to therapeutic resistance.[1] By binding to Bcl-2 and Bcl-xL, this compound prevents them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax, thereby unleashing the cell's natural machinery for programmed cell death (apoptosis).
Preclinical studies have demonstrated the potent single-agent activity of this compound in cancer cell lines. It binds with high affinity to both Bcl-2 and Bcl-xL and has shown significant anti-proliferative effects in various cancer models.[1]
Rationale for Combination Therapies
The primary rationale for combining this compound with other anticancer agents is to enhance therapeutic efficacy and overcome mechanisms of drug resistance. Many conventional and targeted therapies induce cellular stress and damage, which primes cancer cells for apoptosis. However, the overexpression of Bcl-2 family proteins can block this final step. By inhibiting Bcl-2 and Bcl-xL, this compound can lower the apoptotic threshold, making cancer cells more susceptible to the cytotoxic effects of other drugs. This can lead to synergistic cell killing, where the combined effect is greater than the sum of the individual effects.
Projected Synergistic Effects of this compound with Other Drugs
Based on the established synergistic interactions of other Bcl-2 inhibitors like Venetoclax and Navitoclax, we can project the potential synergistic effects of this compound with various classes of anti-cancer drugs. The following tables provide a hypothetical comparison based on data from analogous compounds.
Table 1: Projected Synergistic Effects of this compound with Chemotherapy
| Chemotherapeutic Agent | Cancer Type (based on analogous studies) | Projected Outcome of Combination with this compound | Potential Mechanism of Synergy |
| Doxorubicin | Acute Myeloid Leukemia (AML), Lymphoma | Increased apoptosis, Reduced tumor growth | Doxorubicin induces DNA damage, activating p53 and pro-apoptotic pathways. This compound blocks the Bcl-2/Bcl-xL-mediated resistance to this apoptotic signal. |
| Paclitaxel | Breast Cancer, Ovarian Cancer | Enhanced cell cycle arrest and apoptosis | Paclitaxel disrupts microtubule function, leading to mitotic catastrophe and apoptosis. This compound potentiates this by lowering the apoptotic threshold. |
| Cisplatin | Lung Cancer, Head and Neck Cancer | Increased DNA damage-induced apoptosis | Cisplatin forms DNA adducts, triggering apoptosis. This compound overcomes the resistance mediated by Bcl-2/Bcl-xL to this DNA damage signal. |
Table 2: Projected Synergistic Effects of this compound with Targeted Therapies
| Targeted Agent | Target | Cancer Type (based on analogous studies) | Projected Outcome of Combination with this compound | Potential Mechanism of Synergy |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL) | Deeper and more durable responses | Ibrutinib displaces CLL cells from the protective microenvironment and downregulates Mcl-1, increasing dependence on Bcl-2, which is then targeted by this compound. |
| Vemurafenib | BRAF V600E | Melanoma | Overcoming acquired resistance | BRAF inhibition can lead to the upregulation of Bcl-2 family proteins as a resistance mechanism. This compound can counteract this, restoring sensitivity to the BRAF inhibitor. |
| Osimertinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | Enhanced tumor cell killing | EGFR inhibition can induce apoptosis, and co-inhibition of Bcl-2/Bcl-xL with this compound is expected to amplify this pro-apoptotic signal. |
Experimental Protocols for Investigating Synergy
To formally assess the synergistic potential of this compound with other drugs, a series of well-defined in vitro and in vivo experiments are required.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and another drug results in a greater-than-additive cytotoxic effect in cancer cell lines.
Methodology:
-
Cell Viability Assays:
-
Cell Lines: Select a panel of cancer cell lines with varying expression levels of Bcl-2 and Bcl-xL.
-
Treatment: Treat cells with a dose-matrix of this compound and the combination drug for a defined period (e.g., 72 hours).
-
Readout: Measure cell viability using assays such as MTT, CellTiter-Glo, or direct cell counting.
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Determine the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Quantify the percentage of apoptotic and necrotic cells by flow cytometry after treatment with single agents and the combination.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the induction of apoptosis.
-
Western Blotting: Analyze the levels of key apoptosis-related proteins, such as cleaved PARP and cleaved caspases.
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with another drug in animal models.
Methodology:
-
Xenograft or Syngeneic Mouse Models:
-
Implant human cancer cells (xenograft) or murine cancer cells (syngeneic) into immunocompromised or immunocompetent mice, respectively.
-
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI): Measure tumor volume over time.
-
Survival analysis: Monitor the overall survival of the animals in each treatment group.
-
-
Pharmacodynamic (PD) Studies:
-
Collect tumor samples at various time points to assess target engagement and downstream signaling effects (e.g., levels of apoptotic markers).
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of Bcl-2/Bcl-xL Inhibition
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects.
Conclusion
This compound, as a potent dual inhibitor of Bcl-2 and Bcl-xL, holds significant promise for use in combination therapies. While direct experimental evidence for its synergistic effects is currently lacking in the public domain, the wealth of data for other Bcl-2 family inhibitors provides a strong rationale and a clear path for investigation. The experimental protocols and frameworks outlined in this guide offer a robust starting point for researchers to explore the full therapeutic potential of this compound in combination with other anti-cancer agents, with the ultimate goal of developing more effective treatments for patients.
References
Confirming the Essential Role of Bax/Bak in BM-1074-Mediated Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and experimentally confirming the pivotal role of the pro-apoptotic proteins Bax and Bak in cell death induced by the Bcl-2/Bcl-xL inhibitor, BM-1074. While direct experimental data on this compound in Bax/Bak-deficient models is not yet published, this document outlines the established mechanism for this class of inhibitors and provides the necessary protocols to verify this dependency.
Introduction to this compound and the Intrinsic Apoptotic Pathway
This compound is a potent and specific small-molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. These proteins are frequently overexpressed in cancer cells, where they sequester pro-apoptotic "effector" proteins like Bax and Bak, preventing them from initiating programmed cell death. By binding to Bcl-2 and Bcl-xL, this compound disrupts this sequestration, liberating Bax and Bak to trigger the intrinsic apoptotic pathway.
The activation of Bax and Bak is a critical commitment step in this pathway. Upon activation, they oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating caspases and culminating in cell death. Given this mechanism, it is hypothesized that the cytotoxic effects of this compound are entirely dependent on the presence and function of Bax and/or Bak.
Comparative Data: Expected Outcomes of this compound Treatment
The following tables summarize the expected quantitative outcomes from experiments designed to test the Bax/Bak dependency of this compound. These predictions are based on extensive published data for other potent Bcl-2/Bcl-xL inhibitors, such as ABT-737 and Venetoclax.
Table 1: Comparative Cell Viability (MTT Assay)
| Cell Line | Treatment | Expected % Viability (Relative to Untreated Control) |
| Wild-Type (WT) | Vehicle (DMSO) | 100% |
| Wild-Type (WT) | This compound (e.g., 10 nM) | 30-40% |
| Bax/Bak Double Knockout (DKO) | Vehicle (DMSO) | 100% |
| Bax/Bak Double Knockout (DKO) | This compound (e.g., 10 nM) | 90-100% |
Table 2: Comparative Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | Treatment | Expected % Apoptotic Cells (Annexin V Positive) |
| Wild-Type (WT) | Vehicle (DMSO) | < 5% |
| Wild-Type (WT) | This compound (e.g., 10 nM) | 60-70% |
| Bax/Bak Double Knockout (DKO) | Vehicle (DMSO) | < 5% |
| Bax/Bak Double Knockout (DKO) | This compound (e.g., 10 nM) | < 10% |
Table 3: Comparative Caspase Activation (Western Blot for Cleaved Caspase-3)
| Cell Line | Treatment | Expected Cleaved Caspase-3 Level (Relative to Loading Control) |
| Wild-Type (WT) | Vehicle (DMSO) | Undetectable / Very Low |
| Wild-Type (WT) | This compound (e.g., 10 nM) | Strong Band |
| Bax/Bak Double Knockout (DKO) | Vehicle (DMSO) | Undetectable / Very Low |
| Bax/Bak Double Knockout (DKO) | This compound (e.g., 10 nM) | Undetectable / Very Low |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow to confirm the role of Bax/Bak.
This compound inhibits Bcl-2/xL, releasing Bax/Bak to induce apoptosis.
Workflow for comparing this compound effects on WT and Bax/Bak DKO cells.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the role of Bax/Bak in this compound-mediated cell death.
Cell Culture and Reagents
-
Cell Lines: A human cancer cell line sensitive to Bcl-2/Bcl-xL inhibition (e.g., HCT-116) and its corresponding isogenic Bax/Bak double knockout (DKO) counterpart.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-cleaved Caspase-3, anti-Bax, anti-Bak, anti-GAPDH), and HRP-conjugated secondary antibodies.
Cell Viability Assay (MTT Assay)
-
Seed wild-type and Bax/Bak DKO cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed wild-type and Bax/Bak DKO cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Treat wild-type and Bax/Bak DKO cells with this compound or vehicle as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bak, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for confirming the central role of Bax and Bak in the mechanism of action of this compound. Based on the established function of Bcl-2/Bcl-xL inhibitors, it is strongly anticipated that this compound will induce potent apoptosis in wild-type cells, while Bax/Bak double knockout cells will exhibit significant resistance. These findings would solidify the understanding of this compound's mechanism and its place within the class of BH3-mimetic drugs, providing crucial information for researchers and drug development professionals.
Safety Operating Guide
Navigating the Disposal of BM-1074: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for two distinct chemical products identified as "1074," catering to the specific needs of a laboratory environment.
Disposal Procedures for RESOLTECH 1074 Hardener
RESOLTECH 1074 is a hardener that is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects. Proper personal protective equipment (PPE), including protective gloves, protective clothing, and eye protection, is mandatory when handling this substance.
Quantitative Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |
Data sourced from the RESOLTECH 1074 Safety Data Sheet.
Experimental Protocols: First Aid
-
After Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If breathing has stopped, provide artificial respiration or oxygen. If the person is unconscious, place them in the recovery position and seek immediate medical advice.
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of water or shower for a minimum of 15 minutes. If skin irritation or a rash develops, seek medical attention.
-
After Eye Contact: Rinse the eyes immediately and continuously with plenty of clean water for 20-30 minutes, making sure to retract the eyelids. Remove contact lenses if present and easy to do so. An eye specialist should be consulted.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting due to the corrosive nature of the substance. Immediately call a poison center or doctor.
Disposal Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
